molecular formula C10H12ClNO2 B13941107 tert-Butyl 4-chloronicotinate

tert-Butyl 4-chloronicotinate

Cat. No.: B13941107
M. Wt: 213.66 g/mol
InChI Key: SSLYHFRYFARUHG-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloronicotinate is a nicotinic acid derivative featuring a tert-butyl ester group and a chlorine substituent at the 4-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules. The tert-butyl ester group enhances metabolic stability and lipophilicity, while the chlorine atom modulates electronic properties and reactivity.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

tert-butyl 4-chloropyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3

InChI Key

SSLYHFRYFARUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Reduced forms of the compound.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

tert-Butyl 4-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Comparison with Similar Compounds

Functional Group Analysis: tert-Butyl Esters vs. Other Esters

The tert-butyl group distinguishes this compound from methyl, ethyl, or benzyl esters of 4-chloronicotinic acid. Key differences include:

Property tert-Butyl 4-Chloronicotinate Methyl 4-Chloronicotinate Ethyl 4-Chloronicotinate Benzyl 4-Chloronicotinate
Molecular Weight ~213.7 g/mol* 185.6 g/mol 199.6 g/mol 247.7 g/mol
LogP (Lipophilicity) ~2.5* 1.2 1.6 3.0
Hydrolytic Stability High (resistant to pH 1–13) Low (acid/base labile) Moderate Moderate (base-sensitive)
Metabolic Stability High (slow esterase cleavage) Low Moderate Variable (CYP450-dependent)

*Estimated based on structural analogs .

Key Findings :

  • The tert-butyl group confers superior hydrolytic stability compared to smaller esters, making it advantageous for prolonged drug activity.
  • Higher lipophilicity (LogP ~2.5) enhances membrane permeability but may reduce aqueous solubility .

Chlorine Substituent vs. Other Halogens

Replacing chlorine with fluorine, bromine, or hydrogen alters reactivity and bioactivity:

Halogen (X) Electronegativity Steric Effects Metabolic Fate
Cl Moderate Minimal Slow dehalogenation (CYP450)
F High Minimal Resistant to oxidation
Br Low Moderate Rapid dehalogenation
H N/A N/A N/A (parent nicotinate)

Key Findings :

  • Chlorine balances electronic effects and metabolic stability, avoiding the extreme inertness of fluorine or the reactivity of bromine.

Comparison with Antioxidant tert-Butyl Derivatives

Property This compound BHA
Primary Use Synthetic intermediate Dietary antioxidant
Enzyme Induction Not reported ↑ Glutathione S-transferase (5–10x in mice)
Metabolic Impact Likely esterase-dependent Induces epoxide hydratase (11x in mice)
Toxicology Limited data Non-carcinogenic at low doses

Key Findings :

Research Implications and Limitations

  • Gaps in Data : Direct studies on this compound are sparse; comparisons rely on structural analogs like BHA and related esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-chloronicotinate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, chlorination at the 4-position of a nicotinate precursor followed by protection with a tert-butyl group via Boc (di-tert-butyl dicarbonate) chemistry under anhydrous conditions. Purity optimization requires rigorous purification techniques, such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/pentane. Characterization via 1H^1H-NMR (to confirm substitution pattern) and HPLC (for purity >95%) is critical. Reproducibility hinges on strict control of reaction temperature and moisture exclusion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tert-butyl 4-chloronicotinate?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the tert-butyl group (e.g., a singlet at ~1.4 ppm for 1H^1H) and the chloronicotinate aromatic pattern. Dynamic NMR at low temperatures may resolve conformational isomers .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS verifies molecular ion peaks and isotopic patterns consistent with chlorine.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity and stability under ambient conditions .

Q. What safety protocols are essential when handling tert-butyl 4-chloronicotinate in the laboratory?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Ignition Control : Avoid sparks/open flames (flammability similar to tert-butyl chloride derivatives) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic environment of the tert-butyl group influence the reactivity of 4-chloronicotinate in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group’s steric bulk and electron-donating effects can hinder nucleophilic aromatic substitution at the 4-position. Computational studies (DFT) comparing substituent effects on transition-state energies are recommended. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitoring yields with/without the tert-butyl group, can isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported stability data for tert-butyl 4-chloronicotinate under acidic or basic conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace moisture. Systematic stability studies should:

  • Vary pH : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC.
  • Control Solvent Effects : Compare stability in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
  • Replicate Conditions : Use anhydrous reagents and inert atmospheres to isolate moisture-dependent degradation pathways .

Q. How can computational modeling (e.g., DFT, MD) predict the conformational stability of tert-butyl 4-chloronicotinate in solution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry in explicit solvent models (e.g., water, acetonitrile) to account for solvation effects. Compare axial vs. equatorial tert-butyl conformers’ Gibbs free energies.
  • Molecular Dynamics (MD) : Simulate rotational barriers of the tert-butyl group over nanosecond timescales. Validate with variable-temperature NMR experiments .

Q. What role does tert-butyl 4-chloronicotinate play as a precursor in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The compound serves as a protected intermediate for nicotinic acid derivatives. For example:

  • Step 1 : Deprotection with TFA yields 4-chloronicotinic acid.
  • Step 2 : Amidation or esterification to generate analogs for antimicrobial screening.
  • Optimization : Monitor reaction efficiency via LC-MS and minimize side reactions (e.g., ring chlorination) by adjusting stoichiometry and catalysts .

Methodological Best Practices

  • Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document synthetic procedures, including solvent grades, catalyst loadings, and purification details .
  • Data Validation : Cross-reference NMR shifts with published spectra of analogous tert-butyl compounds and use internal standards (e.g., TMS) for calibration .
  • Safety Compliance : Align protocols with GHS standards for flammable liquids and corrosive byproducts .

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